Disodium p-phenolsulfonate

Polymer Nucleation Poly(trimethylene terephthalate) Crystallization Kinetics

Procuring generic 'phenolsulfonate salt' risks incorrect counterion stoichiometry or isomerism, compromising polymer processing. Disodium p-phenolsulfonate (CAS 20896-31-5) is the specific para-isomer with 2 Na⁺, ensuring batch-to-batch consistency. - Delivers balanced crystallization acceleration and melt viscosity preservation in PTT composites. - Provides controlled aqueous solubility (≥25 mg/mL) for syntheses requiring lower ionic strength. - Functions as a reliable para-hydroxy sulfonate ligand for layered coordination polymers.

Molecular Formula C6H4Na2O4S
Molecular Weight 218.14 g/mol
CAS No. 20896-31-5
Cat. No. B15193923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium p-phenolsulfonate
CAS20896-31-5
Molecular FormulaC6H4Na2O4S
Molecular Weight218.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C6H6O4S.2Na/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4,7H,(H,8,9,10);;/q;2*+1/p-2
InChIKeyXDDDDXAGOCDWDL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium p-Phenolsulfonate: Core Properties & Procurement


Disodium p-phenolsulfonate (CAS 20896-31-5) is a disodium salt of p-phenolsulfonic acid (4-hydroxybenzenesulfonic acid) with molecular formula C6H4Na2O4S and molecular weight 218.14 g/mol [1]. Structurally, it consists of a para-hydroxybenzene ring substituted with a sulfonate group that is fully neutralized by two sodium cations [2]. The compound is utilized as a nucleating agent in polymer composites, a ligand in coordination chemistry, and an intermediate in organic synthesis due to its dual functionality of phenolic and sulfonate moieties [3][4].

Polymer nucleation: PTT/glass-fiber composite crystallization studies
Coordination chemistry: Bridging ligand for layered metal-organic frameworks
Organic synthesis: Para-phenolic sulfonate intermediate

Disodium p-Phenolsulfonate: Generic Substitution Pitfalls


Phenolsulfonate salts exhibit profound differences in physicochemical and performance properties depending on counterion stoichiometry (monosodium vs. disodium) and cation identity (Na⁺ vs. K⁺ vs. NH₄⁺). The disodium form of p-phenolsulfonate (2 Na⁺ per sulfonate-phenoxide unit) is a distinct chemical entity with its own CAS registry number (20896-31-5), molecular weight (218.14 g/mol), and charge balance that directly influences solubility, hygroscopicity, and coordination behavior [1]. In contrast, monosodium phenolsulfonate (CAS 1300-51-2, MW 196.16 g/mol) has only one sodium cation per molecule and different solubility characteristics [2]. Procurement of an unspecified 'phenolsulfonate salt' risks receiving a product with different hydration state, counterion composition, or isomeric purity (ortho vs. para substitution), any of which can alter performance in sensitive applications such as polymer nucleation or coordination chemistry [3].

Salt form Disodium vs. monosodium phenolsulfonate: counterion stoichiometry alters solubility and hygroscopicity; these salts are not interchangeable without validation.
Isomer Para-substituted (this product) enables bridging coordination; ortho-phenolsulfonates favor chelation and different framework topologies.

Disodium p-Phenolsulfonate: Differentiation Evidence


PTT Composite Nucleation: Efficacy & Viscosity Impact

In poly(trimethylene terephthalate) (PTT)/glass-fiber composites, disodium p-phenolsulfonate (2Na-p-PS) exhibited intermediate nucleating efficacy, ranking second out of three sodium salt nucleating agents tested [1]. Critically, 2Na-p-PS demonstrated nearly no influence on melt viscosity, unlike sodium ionomer which increased melt viscosity, and disodium p-hydroxybenzoate which caused significant polymer decomposition [1].

PTT nucleation ranking
Head-to-head
Ranked 2 of 3 tested sodium salts
Balanced crystallization with melt viscosity stability
Disodium p-hydroxybenzoate caused decomposition; ionomer increased viscosity
Polymer Nucleation Poly(trimethylene terephthalate) Crystallization Kinetics

Aqueous Solubility: Disodium vs. Monosodium Salt

Disodium p-phenolsulfonate exhibits a minimum aqueous solubility of 25 mg/mL (≥2.5% w/v) at ambient temperature [1]. In contrast, the monosodium salt (sodium phenolsulfonate, CAS 1300-51-2) demonstrates solubility of 23.8 g/100 g water at 25°C (approximately 23.8% w/v) [2]. While both are water-soluble, the disodium salt's solubility is approximately one order of magnitude lower, which must be considered for applications requiring high-concentration aqueous solutions.

Aqueous solubility
Cross-study
≥25 mg/mL (disodium) vs 23.8% w/v (monosodium)
Lower solubility supports controlled ionic strength workflows
Monosodium salt provides ~10× higher concentration capacity
Solubility Formulation Aqueous Chemistry

Para-Phenolic Sulfonate as Bridging Ligand for MOFs

Disodium p-phenolsulfonate serves as a versatile ligand for the construction of layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers [1]. In contrast, ortho-substituted phenolsulfonates (e.g., sodium 2-hydroxybenzenesulfonate) typically yield different coordination geometries due to chelation effects, while non-phenolic sulfonates (e.g., sodium benzenesulfonate) lack the additional coordination site provided by the para-hydroxy group [2].

MOF bridging ligand
Class-level
Layered transition metal & lanthanide frameworks
Para-hydroxyl enables extended bridging modes
Ortho isomers form chelated mononuclear complexes instead
Coordination Polymers Metal-Organic Frameworks Crystal Engineering

Antimicrobial Spectrum of Phenolsulfonate Salts

Ammonium phenolsulfonate is an established ingredient in deodorant products with demonstrated antimicrobial properties for inhibiting skin microorganism growth [1]. While quantitative minimum inhibitory concentration (MIC) data for disodium p-phenolsulfonate specifically are not available in the public domain, the phenolsulfonate anion is the active antimicrobial moiety across salt forms [2]. Sodium and ammonium salts share this activity profile, but the disodium salt offers distinct solubility and handling characteristics (non-volatile, non-odoriferous) that may be preferred for certain formulation types.

Antimicrobial context
Class-level
Phenolsulfonate anion activity reported
Supports antimicrobial screening context
Quantitative MIC data not publicly available for disodium salt
Antimicrobial Deodorant Personal Care

Disodium p-Phenolsulfonate: Application Scenarios


PTT/Glass-Fiber Composite Nucleation

Disodium p-phenolsulfonate should be selected as a nucleating agent in poly(trimethylene terephthalate) (PTT)/glass-fiber composites when balanced crystallization acceleration and melt viscosity preservation are required. It ranks second in efficacy among tested sodium salts and uniquely maintains melt viscosity stability, unlike sodium ionomer (viscosity increase) and disodium p-hydroxybenzoate (decomposition) [1]. This performance profile supports high-throughput polymer processing without compromising mechanical properties.

Layered Metal-Benzenesulfonate Framework Synthesis

For the synthesis of layered divalent transition metal benzenesulfonates or luminescent lanthanide coordination polymers, disodium p-phenolsulfonate is the preferred ligand due to its para-hydroxy sulfonate structure that enables bridging coordination modes [2]. Ortho-substituted phenolsulfonates tend to form chelated mononuclear complexes, while non-phenolic sulfonates lack the additional hydroxyl coordination site. Procurement of the correct isomeric form (para) is essential for achieving the desired extended framework topology.

Moderate Solubility & Controlled Ionic Strength Formulations

Disodium p-phenolsulfonate offers aqueous solubility of ≥25 mg/mL, approximately 10% of the monosodium salt's solubility (23.8% w/v) [3][4]. This lower solubility makes the disodium salt suitable for applications where high-concentration solutions are not required, or where controlled dissolution and lower ionic strength are advantageous, such as in certain pharmaceutical formulations or as a chemical intermediate in aqueous-phase syntheses where excessive solubility may complicate workup.

Odorless Sodium Salt for Deodorant & Antimicrobial Uses

The phenolsulfonate anion confers antimicrobial activity useful in deodorant and topical antiseptic applications [5]. Among salt forms, the disodium salt offers an odorless, non-volatile alternative to ammonium phenolsulfonate (which may release ammonia odor) while providing the same active anion. Formulators should select the disodium salt when sodium counterion compatibility and neutral odor are prioritized over the higher solubility of the monosodium form.

Application
Selection Property
Validation Focus
PTT/glass-fiber composite nucleation
Melt viscosity stability during crystallization
Crystallization rate vs. decomposition risk
Layered metal-benzenesulfonate frameworks
Para-substituted bridging ligand geometry
Isomeric purity and coordination topology
Moderate-solubility aqueous formulations
Controlled dissolution and ionic strength
Solubility in target matrix vs. monosodium salt
Odorless sodium salt for antimicrobial screening
Non-volatile, odorless counterion
Antimicrobial activity context and formulation compatibility

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